N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide
Description
Properties
IUPAC Name |
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24N4O3S3/c1-17-12-13-22(36-17)21-15-37-27-25(21)28(35)33(18-8-4-2-5-9-18)29(32-27)38-16-24(34)31-26-20(14-30)19-10-6-3-7-11-23(19)39-26/h2,4-5,8-9,12-13,15H,3,6-7,10-11,16H2,1H3,(H,31,34) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQAMVELWQHRKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2=CSC3=C2C(=O)N(C(=N3)SCC(=O)NC4=C(C5=C(S4)CCCCC5)C#N)C6=CC=CC=C6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24N4O3S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
572.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound’s structural characteristics, synthesis methods, and biological activities based on available research findings.
Structural Characteristics
The compound features a unique combination of a tetrahydro-cyclohepta[b]thiophene moiety and a thieno[2,3-d]pyrimidine derivative. Its molecular formula is with a molecular weight of approximately 484.68 g/mol. The presence of multiple functional groups, including a cyano group and sulfanylacetamide linkage, suggests potential interactions with various biological targets.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Formation of the Tetrahydro-Cyclohepta[b]Thiophene : This is achieved through cyclization reactions using appropriate precursors.
- Introduction of the Cyano Group : This can be accomplished using methods such as nucleophilic substitution.
- Synthesis of the Thieno[2,3-d]Pyrimidine Moiety : This involves cyclization reactions that incorporate furan derivatives.
- Final Coupling Reaction : The final product is obtained by coupling the thiophene and pyrimidine components through a sulfanylacetamide linkage.
Biological Activity
Research indicates that compounds with similar structural features exhibit a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. Similar thiophene derivatives have shown efficacy against various bacterial strains.
- Anticancer Properties : The structural complexity and presence of multiple reactive sites may allow for interactions with cancer-related pathways. Compounds like this have been studied for their ability to inhibit tumor growth in vitro.
- Anti-inflammatory Effects : Some derivatives have demonstrated anti-inflammatory activity by modulating inflammatory pathways in cellular models.
Antimicrobial Studies
A study conducted on related thiophene compounds found that they exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism was attributed to the disruption of bacterial cell membranes and inhibition of cell wall synthesis.
Anticancer Research
In vitro studies on similar compounds indicated that they could induce apoptosis in cancer cells through the activation of caspase pathways. The specific interactions with cellular receptors and enzymes involved in cancer progression are still under investigation but show promise for therapeutic applications.
Anti-inflammatory Mechanisms
Research has demonstrated that certain derivatives can inhibit the production of pro-inflammatory cytokines in macrophages, suggesting potential applications in treating inflammatory diseases.
Comparative Analysis with Similar Compounds
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Compound A | Contains thiophene ring | Exhibits lower cytotoxicity |
| Compound B | Substituted pyrimidine | Enhanced solubility in biological media |
| Compound C | Cyano group present | Stronger antimicrobial activity |
The uniqueness of this compound lies in its intricate structure combining multiple reactive sites that may enhance its biological activity compared to simpler analogs.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural motifs with several derivatives, enabling comparative analysis of substituent effects on physicochemical properties and bioactivity. Key analogs are summarized below:
Table 1: Structural and Functional Comparison of Analogous Compounds
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups : The nitro group in the 5-nitrothiophene analog may improve reactivity in electrophilic substitution reactions, whereas the 4-oxo group in the target compound facilitates hydrogen bonding, impacting solubility .
- Steric Effects: The bulky thieno[2,3-d]pyrimidine moiety in the target compound may reduce conformational flexibility compared to simpler carboxamide derivatives .
Bioactivity Trends
- Cytotoxicity: Thieno[2,3-d]pyrimidine derivatives (e.g., compound 5 in ) exhibit cytotoxicity against cancer cell lines, with IC₅₀ values ranging from 1.07 to >5 μM, depending on substituents . The target compound’s fused aromatic system may enhance DNA intercalation or kinase inhibition.
Table 2: Comparative Bioactivity Data (Representative Compounds)
Preparation Methods
Synthesis of the Cyclohepta[b]thiophene Core
The cyclohepta[b]thiophene moiety forms the foundational scaffold of the target compound. Cyclization of α,β-unsaturated ketones or thioamide precursors is a common approach. For example, cyclization of 3-cyanothiophene derivatives with cycloheptanone under acidic conditions (e.g., polyphosphoric acid) yields the tetrahydro-cyclohepta[b]thiophene ring. The cyano group at position 3 is introduced either via nitrile substitution during cyclization or through post-cyclization functionalization using cyanating agents such as trimethylsilyl cyanide .
Key Reaction Conditions
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Cyclization Agent : Polyphosphoric acid (PPA) at 120–140°C
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Solvent : Toluene or dichloromethane (DCM)
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Yield : ~60–70% (estimated from analogous syntheses)
Construction of the Thieno[2,3-d]pyrimidin-4-one Fragment
The thieno[2,3-d]pyrimidin-4-one core is synthesized through a sequential cyclization-oxidation strategy. Starting with 5-(5-methylfuran-2-yl)thiophene-2-carboxylic acid, condensation with phenylthiourea forms the thieno[2,3-d]pyrimidine skeleton . Subsequent oxidation of the thione group to a ketone (e.g., using hydrogen peroxide in acetic acid) yields the 4-oxo derivative .
Reaction Sequence
-
Condensation :
-
Oxidation :
Functional Group Compatibility and Optimization
The presence of electron-withdrawing groups (cyano, ketone) and sterically bulky substituents (cycloheptane, phenyl) necessitates careful optimization:
Characterization and Validation
Intermediate and final compounds are characterized using:
-
¹H/¹³C NMR : To confirm regiochemistry and functional group integrity .
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HRMS : For molecular weight validation (theoretical: 572.7 g/mol) .
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HPLC : Purity >95% achieved via reverse-phase chromatography.
Alternative Synthetic Routes
While the above method is predominant, alternative pathways include:
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Mitsunobu Reaction : For coupling thiol and alcohol precursors, though limited by poor yields (~40%) .
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Solid-Phase Synthesis : Explored for combinatorial libraries but requires specialized resins .
Scale-Up Considerations
Industrial-scale synthesis faces challenges in:
-
Cost of Reagents : POCl₃ and NaH require careful handling and disposal.
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Purification : Chromatography is replaced with recrystallization (solvent: ethanol/water).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
